

The Pivotal Role of 2-Furanol as a Chemical Intermediate: A Technical Guide

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Compound of Interest

Compound Name: 2-Furanol

Cat. No.: B3349493

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanol, also known as 2-hydroxyfuran, is a heterocyclic organic compound that holds significant importance as a versatile chemical intermediate. Its structure, characterized by a five-membered furan ring bearing a hydroxyl group at the 2-position, allows it to exist in a tautomeric equilibrium with 2(5H)-furanone. This dynamic relationship, coupled with the inherent reactivity of the furan moiety, makes **2-furanol** a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and flavor compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of **2-furanol**, with a particular focus on its applications as a strategic building block in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties of 2-Furanol

A thorough understanding of the physical and spectroscopic properties of **2-furanol** is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 2-Furanol

Property	Value	Reference
Molecular Formula	C ₄ H ₆ O ₂	[1] [2]
Molecular Weight	84.07 g/mol	[1] [2]
CAS Number	22125-63-9	[1] [2]
Boiling Point	166.5 ± 8.0 °C at 760 mmHg (Predicted for tetrahydro-5-methyl derivative)	[3]
Density	1.1 ± 0.1 g/cm ³ (Predicted for tetrahydro-5-methyl derivative)	[3]

Table 2: Spectroscopic Data of **2-Furanol**

Spectroscopy	Data	Reference
¹ H NMR	Data not explicitly available in search results.	
¹³ C NMR	Data not explicitly available in search results.	
IR Spectroscopy	Data not explicitly available in search results.	
Mass Spectrometry	Data available for tetrahydro-2-methyl- derivative.	[4]

Note: Experimental spectroscopic data for **2-furanol** is not readily available in the public domain. The data for related tetrahydrofuran derivatives can provide some indication of expected spectral features.

Synthesis of 2-Furanol

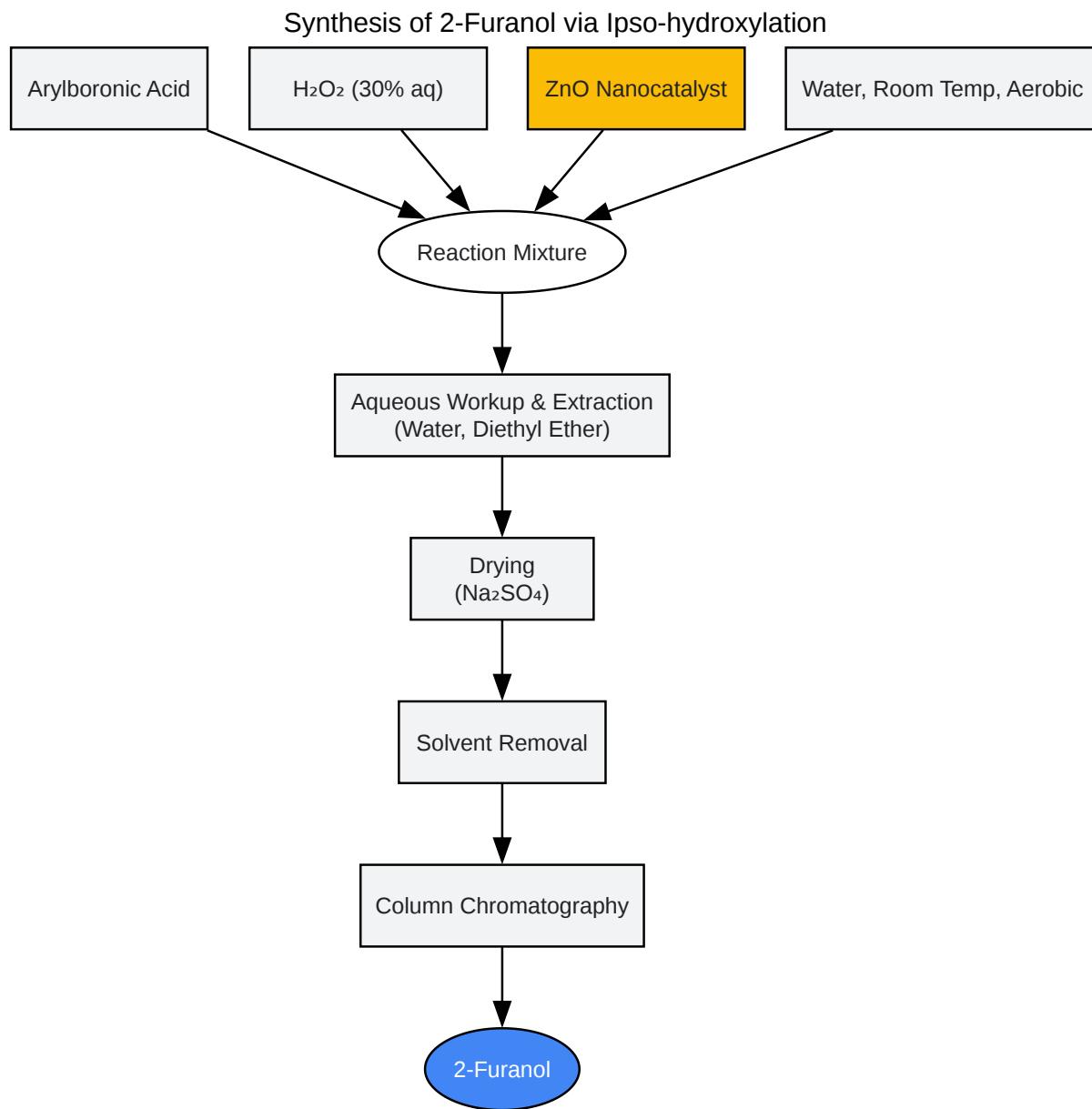
The synthesis of **2-furanol** can be approached through several synthetic routes, each with its own advantages and limitations. A prominent method involves the ipso-hydroxylation of furan-2-boronic acid derivatives.

Synthesis via Ipso-hydroxylation of Arylboronic Acids

A high-yielding and chemoselective method for the synthesis of **2-furanol** involves the zinc oxide nanoparticle-catalyzed ipso-hydroxylation of a corresponding arylboronic acid in the presence of hydrogen peroxide.[1]

Experimental Protocol:

- Materials: Arylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (0.2 mL), ZnO nanocatalyst (5 mol%), water (2 mL), diethyl ether, brine, anhydrous sodium sulfate.[1]
- Procedure:
 - In a 50 mL round-bottomed flask, a mixture of the arylboronic acid, hydrogen peroxide, and ZnO nanocatalyst in water is stirred at room temperature under aerobic conditions.[1]
 - The reaction progress is monitored by thin-layer chromatography (TLC).[1]
 - Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).[1]
 - The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]
 - The solvent is removed under reduced pressure using a rotary evaporator.[1]
 - The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford the desired **2-furanol**.[1]
- Yield: 92%. [1]
- Characterization: The product is identified by ¹H NMR and ¹³C NMR spectroscopy.[1]



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Synthesis of **2-Furanol** Workflow

Reactivity and Role as a Chemical Intermediate

The chemical utility of **2-furanol** is largely defined by its tautomeric equilibrium with 2(5H)-furanone (a butenolide) and the reactivity of both forms. This equilibrium is a critical consideration in its application as a synthetic intermediate.

Tautomerism of 2-Furanol

2-Furanol exists in a dynamic equilibrium with its more stable tautomer, 2(5H)-furanone. This keto-enol-like tautomerism is fundamental to its reactivity, allowing it to react as either the aromatic hydroxy-furan or the unsaturated lactone. The equilibrium can be influenced by solvent, pH, and temperature.

2-Furanol and 2(5H)-Furanone Tautomerism

Reactions as a Nucleophile and Electrophile

The hydroxyl group of **2-furanol** allows it to act as a nucleophile in reactions such as esterification and etherification. Conversely, the electron-rich furan ring can undergo electrophilic aromatic substitution. In its 2(5H)-furanone form, the molecule possesses an electrophilic center at the carbonyl carbon and is susceptible to conjugate addition at the β -carbon of the α,β -unsaturated lactone system.

Applications in Drug Development and Synthesis

The furanone core, readily accessible from **2-furanol**, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

Precursor to Biologically Active Furanone Derivatives

2-Furanone derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties.^{[5][6]} The synthesis of these derivatives often involves the modification of the furanone ring, which can be conceptually derived from **2-furanol**. For instance, 2-furanones can be converted to other biologically active heterocyclic compounds like pyrrolones and pyridazinones.^[6]

Role in the Synthesis of Antiviral and Antibacterial Compounds

2-Furyl methanol, a reduction product of a **2-furanol** tautomer's precursor (furfural), serves as an important intermediate in the synthesis of various antiviral, antibacterial, and antifungal compounds.^[7] This highlights the potential of the **2-furanol** scaffold as a starting point for the synthesis of a diverse range of therapeutic agents.

While direct, detailed examples of blockbuster drugs synthesized from **2-furanol** as a key intermediate are not prevalent in the readily available literature, the frequent appearance of the furanone moiety in bioactive molecules underscores the importance of understanding the chemistry of its 2-hydroxyfuran tautomer.

Conclusion

2-Furanol, through its tautomeric relationship with 2(5H)-furanone, represents a versatile and valuable intermediate in organic synthesis. Its ability to act as both a nucleophile and an electrophile, combined with the biological significance of the furanone scaffold, makes it a compound of considerable interest to researchers in drug discovery and development. While detailed spectroscopic and a wider range of synthetic protocols for **2-furanol** itself would further enhance its utility, the existing knowledge of its chemistry provides a solid foundation for its application in the synthesis of novel and complex molecular architectures with potential therapeutic applications. Further exploration into the reactivity of **2-furanol** and its direct incorporation into drug synthesis pipelines is a promising area for future research.

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